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molecular formula C13H18N2O B8297962 1-Ethyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea

1-Ethyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea

Cat. No. B8297962
M. Wt: 218.29 g/mol
InChI Key: SHDXUVOZXKTQLX-UHFFFAOYSA-N
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Patent
US04062856

Procedure details

To a solution containing 7.4 grams (0.05 mole) of 1,2,3,4-tetrahydro-1-naphthylamine in 150 ml. anhydrous ether is added dropwise with stirring 3.6 grams (0.05 mole) ethyl isocyanate in 10 ml. ether. After the addition, the mixture is heated under reflux for 3 hours, the mixture cooled, and the solid collected by filtration. Recrystallization of the crude product from aqueous methanol gives analytically pure 1-ethyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea, melting point 178° to 179° C. Other aprotic solvents such as acetone, tetrahydrofuran and benzene may be used as solvents for this reaction. Temperatures employed for the reaction are in the range of 0° to 100° C.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[CH2:12]([N:14]=[C:15]=[O:16])[CH3:13]>CCOCC>[CH2:12]([NH:14][C:15]([NH:11][CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1)=[O:16])[CH3:13]

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)N
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)NC1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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